molecular formula C19H17N5O3 B394601 N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE

N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B394601
M. Wt: 363.4g/mol
InChI Key: AMKVHBJHDVSIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of furan and phenoxy groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps One common method includes the reaction of 2-furylmethylamine with cyanuric chloride under controlled conditions to form the triazine coreThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(furan-2-ylmethyl)oxalamide
  • 2,5-Furandicarboxylic acid
  • 2,5-Dimethylfuran

Uniqueness

N2,N4-BIS[(FURAN-2-YL)METHYL]-6-PHENOXY-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of furan and phenoxy groups attached to a triazine core. This structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research .

Properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4g/mol

IUPAC Name

2-N,4-N-bis(furan-2-ylmethyl)-6-phenoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N5O3/c1-2-6-14(7-3-1)27-19-23-17(20-12-15-8-4-10-25-15)22-18(24-19)21-13-16-9-5-11-26-16/h1-11H,12-13H2,(H2,20,21,22,23,24)

InChI Key

AMKVHBJHDVSIQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NCC3=CC=CO3)NCC4=CC=CO4

Origin of Product

United States

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